8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction. The starting material, 4-methoxycyclohexan-1-one, undergoes a series of transformations to form the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. The process involves the use of catalytic hydrogenation and oxidation under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the compound with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interaction with delta opioid receptors makes it a valuable tool for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. The compound binds to these receptors, triggering a cascade of intracellular events that result in analgesic effects. The molecular targets include G-protein coupled receptors, which play a crucial role in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and pharmacological properties.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential as a receptor inhibitor.
Uniqueness
8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific functional groups and its high selectivity for delta opioid receptors. This selectivity makes it a promising candidate for developing new analgesic drugs with fewer side effects compared to non-selective opioid agonists .
Properties
IUPAC Name |
8-(4-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTROPKYIUGAZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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